Tandem Knoevenagel Condensation/Alkylidene Reduction: This method involves a two-step process. First, 3-nitrobenzaldehyde undergoes Knoevenagel condensation with Meldrum's acid in the presence of triethylammonium formate, yielding an intermediate compound. Subsequently, this intermediate is reduced using stannous chloride in ethanol. This reduction step also facilitates the simultaneous esterification of the carboxylic acid, ultimately yielding Ethyl 3-(3-chlorophenyl)propanoate [, ].
Mizoroki–Heck Cross-Coupling and Reduction: This approach utilizes a palladium-catalyzed Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal, followed by a hydrogenation reaction. The resulting mixture, containing Ethyl 3-(3-trifluoromethylphenyl) propanoate as an impurity, is then treated with potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA). Subsequent hydrolysis yields 3-(3-trifluoromethylphenyl)propanal, which can be further reacted to produce Ethyl 3-(3-chlorophenyl)propanoate [].
The primary application of Ethyl 3-(3-chlorophenyl)propanoate, as indicated by the provided papers, is its use as a key intermediate in synthesizing various pharmaceutical compounds. Specifically, it serves as a precursor in the multi-step synthesis of Cinacalcet HCl, a calcimimetic drug used for treating secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma [].
Furthermore, its derivatives show potential as dopamine D4 receptor ligands [, ]. For instance, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a derivative, exhibits high affinity and selectivity for the dopamine D4 receptor, making it a potential target for developing new drugs for treating central nervous system disorders [].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6